ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-
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Overview
Description
ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a butanamide backbone and several functional groups that contribute to its reactivity and functionality.
Preparation Methods
The synthesis of ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the butanamide backbone, followed by the introduction of the 4-chloro-2-fluoro-3-phenoxyphenyl group. The final step involves the attachment of the propylamino group in the (3R) configuration. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or other nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the context of its use, whether in a biological system or a chemical reaction .
Comparison with Similar Compounds
ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)- can be compared to other similar compounds, such as:
Butanamide derivatives: These compounds share the butanamide backbone but differ in their functional groups, leading to variations in reactivity and applications.
Phenoxyphenyl compounds: These compounds have a phenoxyphenyl group, similar to ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-, but may have different substituents affecting their properties.
The uniqueness of ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H22ClFN2O2 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
(3R)-3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]amino]butanamide |
InChI |
InChI=1S/C19H22ClFN2O2/c1-3-16(23-12(2)11-17(22)24)14-9-10-15(20)19(18(14)21)25-13-7-5-4-6-8-13/h4-10,12,16,23H,3,11H2,1-2H3,(H2,22,24)/t12-,16+/m1/s1 |
InChI Key |
DXPCUPMRYIXTFI-WBMJQRKESA-N |
Isomeric SMILES |
CC[C@@H](C1=C(C(=C(C=C1)Cl)OC2=CC=CC=C2)F)N[C@H](C)CC(=O)N |
Canonical SMILES |
CCC(C1=C(C(=C(C=C1)Cl)OC2=CC=CC=C2)F)NC(C)CC(=O)N |
Origin of Product |
United States |
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